1-methyl-1H-indole-3-sulfonyl chloride
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Overview
Description
1-Methyl-1H-indole-3-sulfonyl chloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound features a sulfonyl chloride group attached to the indole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-methyl-1H-indole-3-sulfonyl chloride typically involves the sulfonylation of 1-methylindole. One common method includes the reaction of 1-methylindole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position of the indole ring. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
1-Methyl-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of indole-3-carboxylic acid derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex indole derivatives.
Common reagents used in these reactions include bases (e.g., triethylamine), solvents (e.g., dichloromethane), and catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.
Scientific Research Applications
1-Methyl-1H-indole-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives have been studied for their biological activities, including antiviral, anticancer, and antimicrobial properties. This compound can be used to synthesize bioactive molecules for biological research.
Medicine: The compound is used in the development of drugs targeting specific enzymes or receptors. Indole-based drugs have shown promise in treating diseases such as cancer, HIV, and bacterial infections.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals. The versatility of the sulfonyl chloride group allows for the modification of the indole ring to achieve desired properties in industrial applications.
Mechanism of Action
The mechanism of action of 1-methyl-1H-indole-3-sulfonyl chloride depends on its specific application. In biological systems, indole derivatives often interact with enzymes or receptors, modulating their activity. For example, indole-based compounds can inhibit enzymes involved in cancer cell proliferation or viral replication by binding to their active sites.
The sulfonyl chloride group can also act as an electrophile, reacting with nucleophilic sites in proteins or other biomolecules. This reactivity can be harnessed to design inhibitors or probes for studying biological pathways.
Comparison with Similar Compounds
1-Methyl-1H-indole-3-sulfonyl chloride can be compared with other indole derivatives, such as:
1-Methyl-1H-indole-5-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 5-position. This positional isomer may exhibit different reactivity and biological activity.
1-Methyl-1H-indole-2-sulfonyl chloride: Another positional isomer with the sulfonyl chloride group at the 2-position. The electronic and steric effects of the substituents can influence the compound’s properties.
Indole-3-sulfonyl chloride: Lacks the methyl group at the 1-position. The absence of this group can affect the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-methylindole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c1-11-6-9(14(10,12)13)7-4-2-3-5-8(7)11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMBTZLSBMNKPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158209-10-9 |
Source
|
Record name | 1-methyl-1H-indole-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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